4-[3-(Dimethylamino)phenyl]benzohydrazide
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Overview
Description
4-[3-(Dimethylamino)phenyl]benzohydrazide is a chemical compound with the molecular formula C15H17N3O. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)phenyl]benzohydrazide typically involves the reaction of 3-(dimethylamino)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)phenyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
4-[3-(Dimethylamino)phenyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)phenyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)benzohydrazide
- 4-Dimethylaminobenzhydrazide
- 4-(Dimethylamino)benzaldehyde
Uniqueness
4-[3-(Dimethylamino)phenyl]benzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.
Properties
IUPAC Name |
4-[3-(dimethylamino)phenyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(19)17-16/h3-10H,16H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKWCKOZPPXRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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